

Toxicological Profile of 6:2 Fluorotelomer Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Perfluorohexyl)hexanol

Cat. No.: B070216

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 6:2 fluorotelomer alcohol (6:2 FTOH), a key short-chain polyfluoroalkyl substance (PFAS) utilized in a variety of industrial and consumer products.[1][2] This document summarizes key quantitative toxicological data, details experimental methodologies from pivotal studies, and presents a visual representation of its metabolic pathway.

Executive Summary

6:2 fluorotelomer alcohol (CAS# 647-42-7) has been the subject of numerous toxicological evaluations to determine its potential hazards to human health.[3][4] Studies have characterized its acute, subchronic, reproductive, developmental, and genetic toxicity. Key findings indicate that 6:2 FTOH is slightly toxic by oral and dermal routes.[3][4] The No-Observed-Adverse-Effect Level (NOAEL) in a 90-day subchronic study in rats was established at 5 mg/kg/day, based on effects on the liver and hematological parameters.[3][4][5] While not found to be mutagenic or clastogenic, developmental and reproductive toxicity have been observed at doses that also induce parental toxicity.[3][4][6] A significant aspect of 6:2 FTOH toxicology is its metabolism into various persistent and bioactive metabolites, including perfluorohexanoic acid (PFHxA) and 5:3 fluorotelomer carboxylic acid (5:3 Acid).[7][8][9]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on 6:2 FTOH.

Table 1: Acute Toxicity of 6:2 FTOH

Species	Route of Administration	Endpoint	Value	Reference
Rat	Oral	LD50	1750 mg/kg	[3][4]
Rat	Dermal	LD50	>5000 mg/kg	[3][4]

Table 2: Subchronic Toxicity of 6:2 FTOH (90-Day Oral Gavage in Rats)

Parameter	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
Systemic Toxicity	5 mg/kg/day	25 mg/kg/day	Liver necrosis in males	[3]
Hematology & Liver Effects	5 mg/kg/day	Not explicitly stated	Changes in hematology and liver parameters	[3][4]

Table 3: Reproductive and Developmental Toxicity of 6:2 FTOH in Rats (Oral Gavage)

Study Type	NOAEL (Maternal/Parental)	NOAEL (Developmental/Offspring)	Key Findings at Higher Doses	Reference
Developmental Toxicity	125 mg/kg/day	125 mg/kg/day	Increased skeletal variations at 250 mg/kg/day	[6]
One-Generation Reproduction	25 mg/kg/day	25 mg/kg/day	Increased pup mortality and decreased body weights at 125 mg/kg/day	[2][6]

Table 4: Toxicokinetics of 6:2 FTOH Metabolites in Rats and Humans

Metabolite	Species	Matrix	Elimination Half-Life	Reference
PFBA, PFHxA, PFHpA, 5:3 Acid	Rat	Plasma	1.3 - 15.4 hours	[7][8]
5:3 Acid	Rat	Plasma/Serum	20 - 30 days (repeated exposure)	[7][8]
PFHxA	Human	Not specified	32 days	[7][8]
PFHpA	Human	Not specified	70 days	[7][8]
5:3 Acid	Human	Not specified	43 days	[7][8]

Key Experimental Protocols

This section details the methodologies employed in pivotal toxicological studies of 6:2 FTOH.

90-Day Subchronic Oral Toxicity Study in Rats (OECD Test Guideline 408)

- Test Substance: 6:2 Fluorotelomer alcohol (99.7% purity).[3]
- Vehicle: NANOpure® water.[3]
- Test System: Crl:CD(SD) rats.[3]
- Administration: Oral gavage.[3]
- Dosage Levels: 0 (control), 5, 25, 125, and 250 mg/kg/day.[3]
- Dose Volume: 5.0 ml/kg.[3]
- Study Duration: 90 days.[3]
- Observations: Clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.[3]
- Good Laboratory Practice: The study was conducted in compliance with US EPA TSCA (40 CFR part 792) Good Laboratory Practice (GLP) Standards.[3]

Bacterial Reverse Mutation Test (Ames Test) (OECD Test Guideline 471)

- Test Substance: 6:2 Fluorotelomer alcohol.
- Tester Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.
- Metabolic Activation: With and without a liver S9 fraction from Aroclor 1254-induced rats.[3]
- Dose Levels: Up to a maximum of 5000 µg/plate .[3]
- Evaluation: The number of revertant colonies was counted and compared to the solvent control. A positive response was defined as a dose-related increase in revertants to at least twice the solvent control value.

In Vitro Chromosome Aberration Assay in Human Lymphocytes (OECD Test Guideline 473)

- Test Substance: 6:2 Fluorotelomer alcohol.
- Test System: Human peripheral blood lymphocytes.[3]
- Metabolic Activation: With and without a liver S9 fraction from Aroclor 1254-induced rats.[3]
- Concentrations: Up to 80 µg/ml.[3]
- Procedure: Cells were exposed to the test substance for a short duration, followed by a recovery period. Metaphase cells were then harvested, stained, and scored for chromosomal aberrations.
- Evaluation: The frequency of cells with structural or numerical chromosome aberrations was compared between treated and control cultures.

One-Generation Reproduction Toxicity Study in Rats (OECD Test Guideline 415)

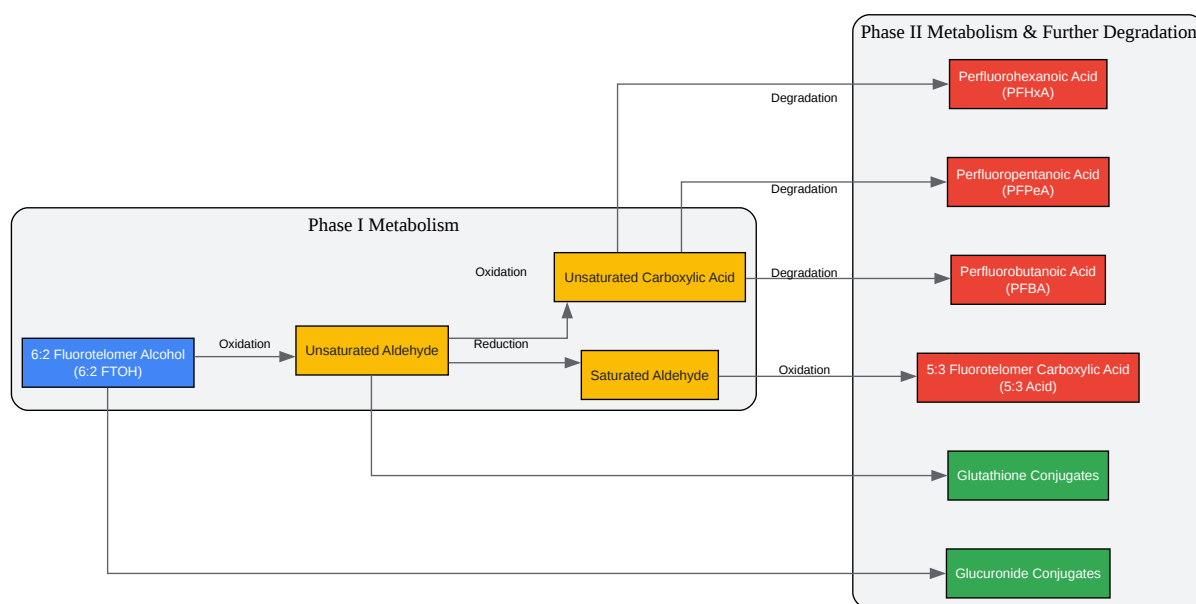
- Test Substance: 6:2 Fluorotelomer alcohol.
- Vehicle: 0.5% aqueous methylcellulose.[6]
- Test System: Sprague-Dawley rats.[6]
- Administration: Oral gavage.[6]
- Dosage Levels: 5, 25, 125, or 250 mg/kg/day.[6]
- Study Design: Parental (P1) generation was dosed for a specified period before mating, during mating, and for females, throughout gestation and lactation. The F1 generation was observed for viability, growth, and development.
- Endpoints Evaluated:

- Parental: Mortality, clinical signs, body weight, food consumption, mating performance, fertility, gestation length, and parturition.
- Offspring: Litter size, viability, sex ratio, clinical signs, body weight, and developmental landmarks.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 6:2 Fluorotelomer Alcohol

The biotransformation of 6:2 FTOH is a critical determinant of its toxicological profile. It is metabolized in the liver to several transient and stable metabolites. The following diagram illustrates the major metabolic pathway.



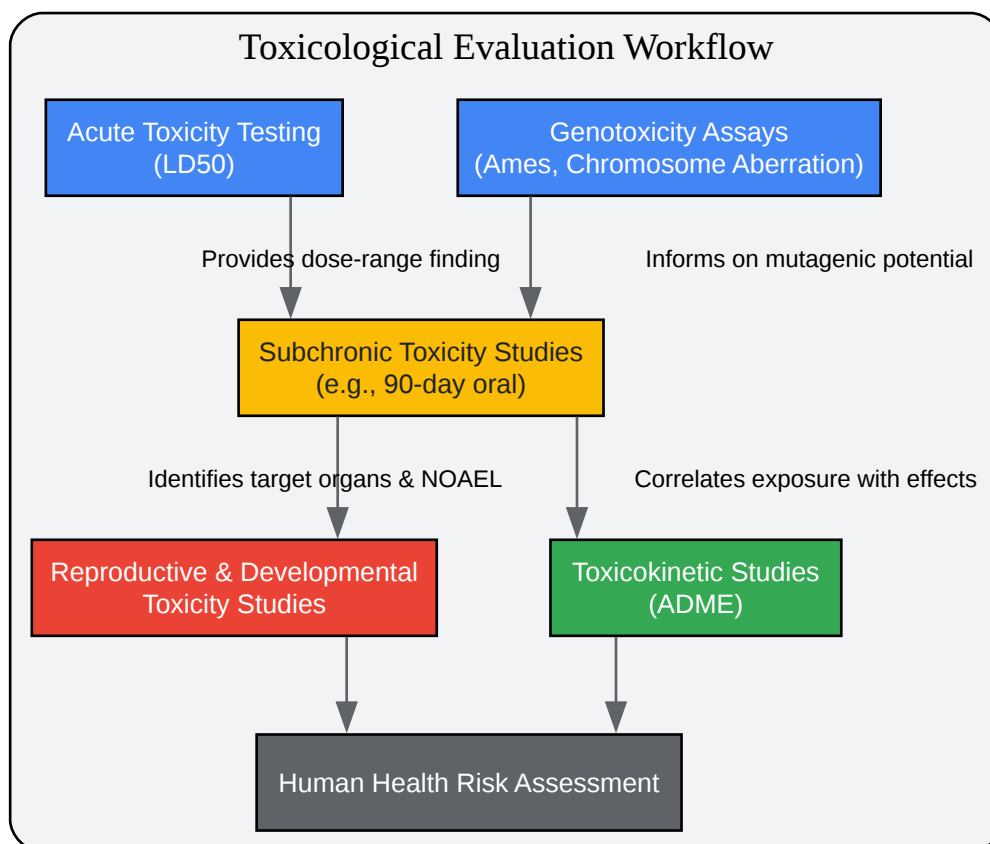
[Click to download full resolution via product page](#)

Caption: Metabolic pathway of 6:2 fluorotelomer alcohol.

This diagram illustrates the initial oxidation of 6:2 FTOH to an unsaturated aldehyde, which can then undergo further oxidation or reduction, leading to the formation of various perfluorinated carboxylic acids (PFCAs) and other metabolites.[3][7] Phase II metabolism can also lead to the formation of glucuronide and glutathione conjugates.[3]

Logical Flow of a Standard Toxicological Evaluation

The following diagram outlines a typical workflow for assessing the toxicity of a chemical substance like 6:2 FTOH, progressing from initial screening to more complex, long-term studies.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for toxicological evaluation.

This workflow demonstrates the logical progression of toxicological testing, where results from initial, shorter-term studies inform the design and dose selection for more complex and longer-duration studies, ultimately culminating in a comprehensive risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparative analysis of the toxicological databases for 6:2 fluorotelomer alcohol (6:2 FTOH) and perfluorohexanoic acid (PFHxA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral repeated-dose systemic and reproductive toxicity of 6:2 fluorotelomer alcohol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Toxicological evaluation of 6:2 fluorotelomer alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. health.hawaii.gov [health.hawaii.gov]
- 6. Evaluation of the reproductive and developmental toxicity of 6:2 fluorotelomer alcohol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhalation and oral toxicokinetics of 6:2 FTOH and its metabolites in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating the toxicokinetics of some metabolites of a C6 polyfluorinated compound, 6:2 fluorotelomer alcohol in pregnant and nonpregnant rats after oral exposure to the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of 6:2 Fluorotelomer Alcohol: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070216#toxicological-profile-of-c6-fluorotelomer-alcohols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com